
2,4,4,4-Tetrabromo-1,1,1-trifluorobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,4,4-Tetrabromo-1,1,1-trifluorobutane is a halogenated organic compound with the molecular formula C4H2Br4F3 It is characterized by the presence of both bromine and fluorine atoms, which contribute to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4,4-Tetrabromo-1,1,1-trifluorobutane typically involves the bromination of 1,1,1-trifluorobutane. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures consistent product quality and minimizes the formation of by-products. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain high-purity this compound suitable for various applications.
化学反応の分析
Types of Reactions
2,4,4,4-Tetrabromo-1,1,1-trifluorobutane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of new compounds.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield partially or fully dehalogenated products.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
Substitution: Formation of hydroxylated or aminated derivatives.
Reduction: Formation of partially or fully dehalogenated hydrocarbons.
Elimination: Formation of alkenes or alkynes with varying degrees of unsaturation.
科学的研究の応用
2,4,4,4-Tetrabromo-1,1,1-trifluorobutane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine and fluorine atoms into target molecules.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as flame retardants and polymer additives.
作用機序
The mechanism by which 2,4,4,4-Tetrabromo-1,1,1-trifluorobutane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of multiple halogen atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to the modulation of enzyme activity and alterations in cellular signaling pathways.
類似化合物との比較
Similar Compounds
4-Bromo-1,1,1-trifluorobutane: A related compound with fewer bromine atoms, used in similar applications but with different reactivity profiles.
1,1,1-Trifluoro-2,2,2-tribromoethane: Another halogenated compound with a different carbon backbone, used in organic synthesis and industrial applications.
Uniqueness
2,4,4,4-Tetrabromo-1,1,1-trifluorobutane is unique due to the presence of four bromine atoms and three fluorine atoms on a butane backbone. This combination of halogens imparts distinct chemical properties, such as high reactivity and stability, making it valuable for specific applications in research and industry.
特性
CAS番号 |
111398-13-1 |
|---|---|
分子式 |
C4H3Br4F3 |
分子量 |
427.68 g/mol |
IUPAC名 |
2,4,4,4-tetrabromo-1,1,1-trifluorobutane |
InChI |
InChI=1S/C4H3Br4F3/c5-2(4(9,10)11)1-3(6,7)8/h2H,1H2 |
InChIキー |
BBNRNUGNARGBNI-UHFFFAOYSA-N |
正規SMILES |
C(C(C(F)(F)F)Br)C(Br)(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-((3aS,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B14328299.png)
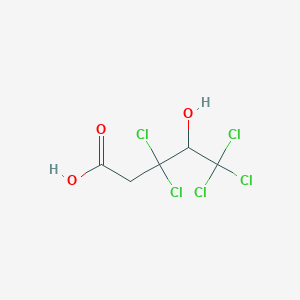
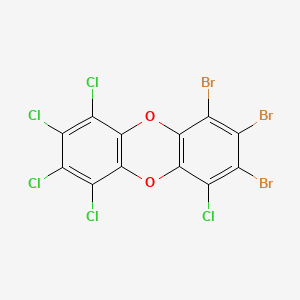
![{[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-4-yl]sulfanyl}acetonitrile](/img/structure/B14328325.png)
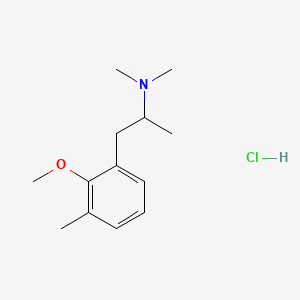
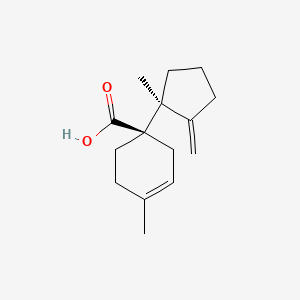
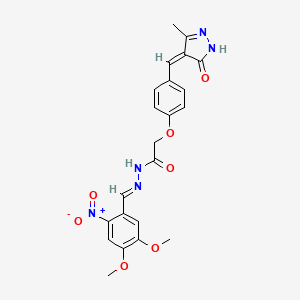

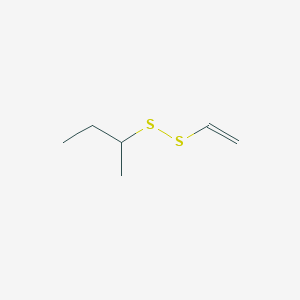
![(4-Chlorophenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14328369.png)
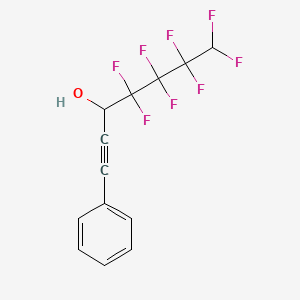
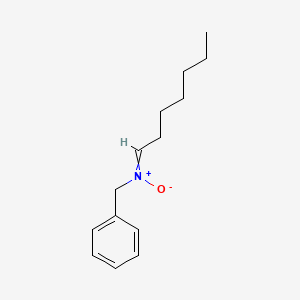

![Benzoic acid, 2-[[(5-carboxypentyl)amino]carbonyl]-](/img/structure/B14328403.png)
